N-(2-Mercaptophenyl)-N'-phenylthiourea
Overview
Description
N-(2-Mercaptophenyl)-N’-phenylthiourea is an organic compound that features a thiourea group bonded to a phenyl ring and a mercaptophenyl group
Mechanism of Action
Target of Action
N-(2-Mercaptophenyl)-N’-phenylthiourea (MPT) is a complex compound that has been found to interact with various targets. One of the primary targets of MPT is the copper ion . Copper is an endogenous metal ion that acts as a cofactor in several enzymes and is involved in reactive oxygen species (ROS) production, promotion of tumor progression, metastasis, and angiogenesis .
Mode of Action
MPT interacts with its targets through a process of complex formation. For instance, in the presence of copper ions, MPT forms a copper complex that exhibits anticancer activity . This complex formation triggers cell death, making it a potential anticancer agent .
Biochemical Pathways
It is known that the compound can influence the pathways related to ros production, tumor progression, metastasis, and angiogenesis due to its interaction with copper ions
Pharmacokinetics
The compound’s ability to form complexes with copper ions suggests that it may have a significant impact on bioavailability .
Result of Action
The primary result of MPT’s action is its potential anticancer activity. The compound’s ability to form a copper complex that triggers cell death suggests that it could be used as a therapeutic agent in the treatment of cancer . .
Action Environment
The action of MPT can be influenced by various environmental factors. For example, the presence of copper ions in the environment can enhance the compound’s anticancer activity . Additionally, the compound has been found to inhibit the corrosion of mild steel in a hydrochloric acid medium , suggesting that its action can be influenced by the acidity of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Mercaptophenyl)-N’-phenylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptophenylamine with phenyl isothiocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of N-(2-Mercaptophenyl)-N’-phenylthiourea may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Mercaptophenyl)-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiourea group under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-(2-Mercaptophenyl)-N’-phenylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in lubricants
Comparison with Similar Compounds
Similar Compounds
N-(2-Mercaptophenyl)-salicylideneimine: Similar structure with a salicylideneimine group instead of a phenyl group.
N-(2-Mercaptophenyl)-tetrahydropyrimidine: Contains a tetrahydropyrimidine ring instead of a thiourea group
Uniqueness
N-(2-Mercaptophenyl)-N’-phenylthiourea is unique due to its combination of a thiourea group and a mercaptophenyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
1-phenyl-3-(2-sulfanylphenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S2/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSNXUWQQVRWSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204240 | |
Record name | N-(2-Mercaptophenyl)-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55704-21-7 | |
Record name | N-(2-Mercaptophenyl)-N'-phenylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055704217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC164979 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Mercaptophenyl)-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-MERCAPTOPHENYL)-N'-PHENYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3E6ORU71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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